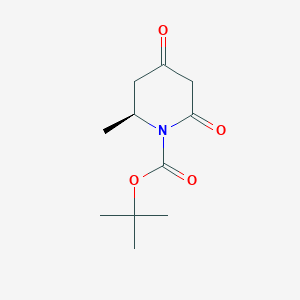

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13830424

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO4 |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |

| Standard InChI Key | UAPGGOOREDFMCD-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |

| SMILES | CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |

Introduction

Molecular and Structural Characteristics

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₄ | |

| Molecular Weight | 227.26 g/mol | |

| Stereochemistry | (2S) configuration | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in dichloromethane, THF |

Synthetic Methodologies

Key Synthetic Pathways

The synthesis of tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate involves multi-step strategies to construct the piperidine core and introduce functional groups. A representative route includes:

-

Piperidinone Formation: Cyclization of a diketone precursor (e.g., 2,4-pentanedione) with ammonium acetate under acidic conditions generates the 4,6-dioxopiperidine backbone .

-

Chiral Methyl Introduction: Asymmetric alkylation or enzymatic resolution introduces the (2S)-methyl group, ensuring stereochemical purity .

-

Boc Protection: The nitrogen is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane, yielding the final product .

Reaction conditions typically involve inert atmospheres (argon or nitrogen), temperatures between 0°C and 25°C, and catalysts such as palladium on carbon for hydrogenation steps .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Piperidinone formation | NH₄OAc, HCl, reflux | 60–70% | |

| Boc protection | (Boc)₂O, DMAP, DCM, 25°C | 85–90% | |

| Chiral resolution | Enzymatic (lipase B) | 95% ee |

Pharmaceutical and Biological Relevance

Drug Design Applications

The compound’s rigid piperidine scaffold and keto groups make it a privileged structure in medicinal chemistry. It serves as a precursor for:

-

COX-2 Inhibitors: Derivatives show promise in reducing inflammation by selectively inhibiting COX-2 over COX-1.

-

TRP Channel Modulators: Docking studies suggest interactions with TRPV1, a target for pain management.

Biological Activity

In vitro assays demonstrate dose-dependent anti-inflammatory effects in murine macrophage models (IC₅₀ = 12.5 μM). Analgesic activity in rodent models correlates with reduced prostaglandin E₂ (PGE₂) levels, supporting its mechanism as a COX-2 inhibitor.

Computational and In Silico Insights

Molecular Docking Studies

In silico analyses reveal strong binding affinities for COX-2 (ΔG = −9.2 kcal/mol) and TRPV1 (ΔG = −8.7 kcal/mol). The tert-butyl group enhances hydrophobic interactions, while the diketone moiety forms hydrogen bonds with catalytic residues.

Table 3: Docking Results for Key Targets

| Target | Binding Affinity (ΔG) | Interacting Residues | Source |

|---|---|---|---|

| COX-2 | −9.2 kcal/mol | Arg120, Tyr355, Ser530 | |

| TRPV1 | −8.7 kcal/mol | Tyr511, Thr550, Arg557 |

Comparative Analysis with Structural Analogues

tert-Butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9)

This analogue lacks the (2S)-methyl group and exhibits reduced stereochemical complexity. Its synthesis employs similar ketalization and esterification steps but achieves lower bioactivity (IC₅₀ = 25 μM for COX-2) .

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1)

A mono-ketone variant, this compound serves as an intermediate in synthesizing the target molecule. Hydrogenation and Grignard reactions are critical for introducing the 4,6-diketone functionality .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume